4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol
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Overview
Description
4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol is an organic compound with the molecular formula C14H21NO2 It consists of a phenethyl alcohol backbone with a pyrrolidinoethoxy substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with phenethyl alcohol and 2-(N,N-pyrrolidino)ethanol.
Etherification: The phenethyl alcohol undergoes etherification with 2-(N,N-pyrrolidino)ethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of 4-(2-N,N-Pyrrolidinoethoxy)benzaldehyde or 4-(2-N,N-Pyrrolidinoethoxy)benzoic acid.
Reduction: Formation of 4-(2-N,N-Pyrrolidinoethoxy)phenethyl alkane.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinoethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may act as an agonist or antagonist, depending on the target and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Morpholinoethoxy)phenethyl alcohol: Similar structure but with a morpholino group instead of a pyrrolidino group.
4-(2-Piperidinoethoxy)phenethyl alcohol: Contains a piperidino group instead of a pyrrolidino group.
4-(2-Dimethylaminoethoxy)phenethyl alcohol: Features a dimethylamino group in place of the pyrrolidino group.
Uniqueness
4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol is unique due to its specific pyrrolidinoethoxy substituent, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-11-7-13-3-5-14(6-4-13)17-12-10-15-8-1-2-9-15/h3-6,16H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMBORRMSRGARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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